molecular formula C10H12N2O B561162 5-Isopropyl-1,3-dihydro-benzimidazol-2-one CAS No. 103151-03-7

5-Isopropyl-1,3-dihydro-benzimidazol-2-one

Cat. No.: B561162
CAS No.: 103151-03-7
M. Wt: 176.219
InChI Key: UHXGGAWQQVOJJL-UHFFFAOYSA-N
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Description

5-Isopropyl-1,3-dihydro-benzimidazol-2-one (CAS 103151-03-7) is a high-purity chemical compound featuring the privileged benzimidazolone scaffold, a structure of significant interest in medicinal chemistry and antimicrobial research . With a molecular formula of C10H12N2O and a molecular weight of 176.215 g/mol , this derivative serves as a versatile synthetic intermediate. The benzimidazolone core is known for its ability to interact with biological macromolecules through hydrogen bonding and π-stacking, making it a key pharmacophore in the development of bioactive molecules . Research into structurally similar N-acylated benzimidazolone derivatives has demonstrated potent antimicrobial activities, showing efficacy against a range of Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Staphylococcus aureus , as well as the fungus Botrytis cinerea . The synthesis of this compound and its analogs can be achieved via cyclocarbonylation of o-phenylenediamine precursors using reagents such as 1,1'-carbonyldiimidazole (CDI) . Beyond antimicrobial applications, the benzimidazolone scaffold is a critical structural component found in compounds acting as receptor antagonists, enzyme inhibitors, and active pharmaceutical ingredients, highlighting its broad value in hit-to-lead exploration and drug discovery programs . This product is intended for research purposes only.

Properties

IUPAC Name

5-propan-2-yl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6(2)7-3-4-8-9(5-7)12-10(13)11-8/h3-6H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXGGAWQQVOJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717020
Record name 5-(Propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103151-03-7
Record name 1,3-Dihydro-5-(1-methylethyl)-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103151-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Investigations of Substituted Benzimidazol 2 One Scaffolds

General Principles of Benzimidazol-2-one (B1210169) SAR

The benzimidazol-2-one core is a privileged scaffold in medicinal chemistry, recognized as a structural bio-isostere of naturally occurring purine (B94841) bases. acs.org This structural similarity allows benzimidazol-2-one derivatives to interact with a variety of biopolymers, including enzymes and receptors. acs.org The pharmacological profile of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system.

Key positions for substitution on the benzimidazol-2-one scaffold that significantly influence biological activity are the N1, C2, C5, and C6 positions. nih.gov The introduction of various functional groups at these sites can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. For instance, the benzimidazole (B57391) pharmacophore can engage in hydrogen bonding, aromatic-ring interactions, and hydrophobic interactions with target proteins. nih.gov

Role of Substituent Variation on Biological Recognition and Potency

The strategic modification of substituents on the benzimidazol-2-one framework is a cornerstone of medicinal chemistry efforts to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

Impact of N-Substituents (e.g., Alkyl Groups) on Receptor Affinity and Functional Activity

Substitutions at the nitrogen atoms (N1 and N3) of the benzimidazol-2-one ring play a pivotal role in determining the pharmacological outcome. The introduction of alkyl groups at these positions can significantly influence the compound's interaction with receptors. The size and nature of the N-alkyl substituent can directly impact the binding affinity and functional activity, such as agonism or antagonism. researchgate.net For example, in a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives, the substituent at the 3-position of the benzimidazole ring was found to be critical for their affinity and activity at the 5-HT4 receptor. researchgate.net

Research has indicated that N-alkylation can positively influence the chemotherapeutic efficacy of benzimidazole derivatives. nih.gov The nature of the substituent at the N-1 position, whether polar or non-polar, is a determining factor in the antiviral properties of these compounds. nih.gov

Influence of Substitutions on the Benzenoid Moiety (e.g., Alkyl Groups like Isopropyl at C5)

Substitution on the benzene (B151609) ring portion of the benzimidazol-2-one scaffold, particularly at the C5 position, is a critical determinant of biological activity. The electronic and steric properties of the C5 substituent can dramatically alter the compound's interaction with its target.

For instance, studies on benzimidazole derivatives have shown that substitution at the C5 position is crucial for anti-inflammatory and CDK-inhibitory activities. nih.gov In one study, a nitro group at C5 resulted in pronounced activity, whereas a methyl or amino group at the same position led to a complete loss of activity. nih.gov This highlights the importance of electron-withdrawing groups at this position for certain biological targets. Conversely, for other activities, the presence of an alkyl group like isopropyl at C5 can be hypothesized to enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets of a receptor.

Stereochemical Considerations in Substituted Benzimidazol-2-ones

Stereochemistry is a critical aspect in the design and activity of substituted benzimidazol-2-ones, particularly when chiral centers are introduced through substitution. The three-dimensional arrangement of atoms can lead to significant differences in pharmacological activity between enantiomers.

For example, in the context of 5-HT4 receptor ligands, the stereochemistry of the substituent at the 3-position of the benzimidazolone ring can influence whether the compound behaves as an agonist or an antagonist. While direct stereochemical studies on 5-isopropyl-1,3-dihydro-benzimidazol-2-one are not extensively documented in the provided results, the general principle remains that the spatial orientation of the isopropyl group, if a chiral center were introduced elsewhere in the molecule, would be expected to impact receptor binding and functional response.

Receptor Binding Profiles and Functional Activity Modulations

The benzimidazol-2-one scaffold has been successfully employed to develop ligands for a range of receptors, with the serotonin (B10506) receptor family being a prominent target.

Serotonin Receptor (5-HT4, 5-HT3) Affinity and Activity Profiles

Benzimidazol-2-one derivatives have been extensively investigated as ligands for serotonin receptors, demonstrating a spectrum of activities from antagonism to partial agonism.

Specifically for the 5-HT4 receptor, certain benzimidazolone derivatives have shown high affinity and have been characterized as both agonists and antagonists. researchgate.netnih.gov A study on benzimidazolone derivatives revealed that compounds with an isopropyl substituent at the 3-benzimidazole position exhibited moderate and selective 5-HT4 affinity and acted as partial agonists. researchgate.net This finding is particularly relevant to the potential activity of this compound.

The following table summarizes the activity of some N-substituted benzimidazolone derivatives at the 5-HT4 receptor in rat oesophagus preparations. nih.gov

CompoundN-SubstituentpEC50Intrinsic ActivityReceptor Activity
BIMU 1Ethyl8.00.7Partial Agonist
BIMU 8Isopropyl7.90.9Partial Agonist
DAU 6215Unsubstituted--Competitive Antagonist (pA2 = 6.5)
5-HT-8.21.0Full Agonist

In addition to the 5-HT4 receptor, benzimidazole derivatives have also been developed as potent and selective 5-HT3 receptor antagonists. researchgate.net These antagonists have shown efficacy comparable to established drugs like ondansetron. researchgate.net

Dopamine (B1211576) Receptor (D2) Affinity Investigations

The benzimidazol-2-one scaffold is a core structure in a variety of pharmacologically active compounds. Researchers have explored its potential for interacting with numerous biological targets, including the dopamine D2 receptor, which is a key target for antipsychotic medications. nih.govnih.gov The affinity of benzimidazol-2-one derivatives for the D2 receptor is highly dependent on the nature and position of substituents on the benzimidazole ring system.

Investigations into the structure-activity relationship (SAR) of these compounds have revealed that substitutions at the N1, C2, C5, and C6 positions can significantly influence their anti-inflammatory activity, and similar principles apply to their interaction with other receptors like the D2 receptor. For instance, research on a series of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles demonstrated high affinity for the D2 dopamine receptor. nih.gov This highlights the importance of the substituent at the 5-position in mediating this interaction.

To illustrate the impact of substitutions on the benzimidazol-2-one core and related structures on dopamine D2 receptor affinity, the following data from published studies on related compounds is presented. It is important to note that these are not values for this compound itself but serve to demonstrate the electronic and steric effects of different substituents.

Table 1: Dopamine D2 Receptor Affinity of Selected Benzimidazolone and Related Heterocyclic Derivatives

Compound/DerivativeModificationD2 Receptor Affinity (Ki, nM)Reference
1-Isopropyl-3-acyl-5-methyl-benzimidazolone derivativesN-acylated analoguesNot reported for D2 receptor nih.gov
5-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-oneArylpiperazinylpropyl at C5High Affinity (Specific Ki not provided) nih.gov
Benzimidazol-2-one analogue of a D2 agonistCompared to other heterocyclesSimilar potency to oxindole (B195798) analogue
5-phenyl-pyrrole-3-carboxamide derivativesVaried substituents on phenyl ringLow micromolar range for lead compounds nih.gov

This table is for illustrative purposes to show the types of modifications and their general impact on D2 receptor affinity based on available literature. Specific Ki values for a direct comparison involving a 5-isopropyl substituent are not available.

The docking analysis of high-affinity benzimidazole derivatives has provided insights into their binding mechanism at the D2 receptor. Key interactions include the formation of a salt bridge between a protonated nitrogen in the substituent and an aspartate residue (Asp86) in the receptor. nih.gov Additionally, hydrogen bonds can form between the benzimidazole core and serine residues (Ser122, Ser141) and a histidine residue (His189) within the binding pocket. nih.gov The aryl portions of larger substituents often engage in edge-to-face pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the receptor. nih.gov

Mechanistic Studies of Benzimidazol 2 One Bioactivity

Elucidation of Molecular Mechanisms of Action for Benzimidazol-2-one (B1210169) Derivatives

The molecular mechanisms through which benzimidazol-2-one derivatives exert their bioactivity are diverse and target-specific. A primary mechanism involves the inhibition of key enzymes essential for the progression of diseases like cancer and viral infections. mdpi.comnih.gov For instance, many derivatives function as competitive or non-competitive inhibitors of kinases and viral polymerases. nih.govnih.gov

In cancer, the mechanisms often involve the disruption of cellular signaling cascades that control proliferation, survival, and apoptosis. nih.goviftmuniversity.ac.in Benzimidazole (B57391) derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), which in turn blocks downstream pathways like PI3K/Akt and MEK/Erk, crucial for tumor cell growth and survival. nih.gov Another significant anticancer mechanism is the interference with microtubule dynamics. By inhibiting tubulin polymerization, these compounds cause cell cycle arrest, typically in the G2/M phase, which ultimately leads to apoptotic cell death. nih.govurfu.ru

Furthermore, some benzimidazole derivatives act as bioreductive agents. These compounds can be metabolically reduced, particularly in the hypoxic environment of solid tumors, to generate toxic species that damage cancer cells. dntb.gov.ua Modulation of critical transcription factors, such as NF-κB, which plays a central role in inflammation and cell survival, represents another key mechanism. nih.gov By inhibiting NF-κB, these compounds can suppress tumor progression and overcome chemoresistance. dntb.gov.uanih.gov The specific substitutions on the benzimidazol-2-one core, such as the isopropyl group at position 5, are crucial in fine-tuning the potency and selectivity of these molecular interactions. nih.gov

Enzyme and Receptor Target Interactions

Benzimidazol-2-one derivatives have emerged as potent inhibitors of viral enzymes, particularly those essential for the replication of HIV-1 and Hepatitis C Virus (HCV).

HIV-1 Reverse Transcriptase (RT): Numerous studies have identified benzimidazole compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs). uctm.eduthieme-connect.com Unlike nucleoside analogues (NRTIs), which compete with natural nucleosides at the enzyme's active site, NNRTIs bind to an allosteric pocket on the HIV-1 RT, located approximately 10 Å from the catalytic site. uctm.eduresearchgate.net This binding induces a conformational change in the enzyme, distorting the catalytic residues and thereby inhibiting the conversion of viral RNA into DNA. uctm.edu The development of these inhibitors has been a significant advancement in highly active antiretroviral therapy (HAART). uctm.edu Optimization of substituents on the benzimidazole ring has been shown to profoundly affect anti-HIV-1 activity, with certain substitutions enhancing potency against both wild-type and drug-resistant mutant strains of the virus. nih.gov

HCV RNA-Dependent RNA Polymerase (RdRp): The HCV NS5B protein, an RNA-dependent RNA polymerase, is the catalytic core of the viral replication machinery and a prime target for antiviral therapy. nih.gov Benzimidazole-based compounds have been identified as effective non-nucleoside inhibitors (NNIs) of HCV RdRp. nih.govnih.gov These inhibitors act allosterically, binding to a site on the enzyme surface distinct from the active site for nucleotide triphosphate (NTP) binding. nih.govunimi.it This interaction blocks the polymerase activity before the formation of a productive polymerase-RNA complex and the subsequent polymerization step. nih.gov The efficacy of these compounds has been demonstrated by their ability to inhibit HCV RNA replication in subgenomic replicon cell culture systems. nih.govnih.gov

Compound ClassTarget EnzymeMechanism of InhibitionRepresentative Activity
1,2-bis-substituted benzimidazolesHIV-1 Reverse TranscriptaseNon-competitive (allosteric)IC₅₀ = 0.2 µM nih.gov
1-Benzoyl-2-aryl-1H-benzimidazolesHIV-1 Reverse TranscriptaseNon-competitiveInhibition of 53.5% at 10 µM researchgate.net
1-Cycloalkyl-2-phenyl-1H-benzimidazolesHCV NS5B RdRpAllostericEC₅₀ as low as 1.1 µM nih.gov
Benzimidazole Analogues (e.g., JTK-003)HCV NS5B RdRpAllosteric, pre-polymerization stepBlocks polymerase activity nih.gov

Benzimidazole derivatives are recognized as a versatile scaffold for designing potent kinase inhibitors, targeting a range of kinases implicated in inflammatory diseases and cancer. nih.gov They can act as ATP-competitive inhibitors or multi-targeted inhibitors, affecting several kinases simultaneously. nih.gov

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Benzimidazolone derivatives have been discovered as a class of p38 MAP kinase inhibitors. nih.gov These compounds bind to the ATP-binding pocket of the enzyme, and structure-activity relationship (SAR) studies have guided the design of analogues with improved binding affinity and cellular potency. nih.govnih.gov

Protein Kinases: The benzimidazole scaffold has been utilized to develop inhibitors for a variety of protein kinases. For example, derivatives have been synthesized as potent inhibitors of Protein Kinase CK1δ, a serine-threonine kinase involved in cell cycle regulation and implicated in cancer and neurodegenerative diseases. mdpi.com Some of these derivatives achieve nanomolar potency by acting as ATP-competitive inhibitors. mdpi.com The broad applicability of the benzimidazole core allows for the development of multi-target kinase inhibitors, which can be advantageous in treating complex diseases by hitting multiple relevant targets. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose aberrant activation is a driver in many cancers. nih.gov Benzimidazole derivatives have been developed as potent inhibitors of EGFR. mdpi.comnih.gov These compounds can block the tyrosine phosphorylation of EGFR and the related HER2 receptor, thereby preventing the activation of downstream signaling pathways such as PI3K/Akt and MEK/Erk. nih.gov The nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors, interacting with key residues like Met793 in the EGFR binding pocket. ukm.my This inhibitory action has been shown to reduce tumor growth in preclinical models. nih.gov

Inhibitor ClassTarget KinaseMechanism/EffectReported Potency
Benzimidazolone Derivativesp38 MAP KinaseATP-competitive inhibition~50% inhibition at 10 µM nih.gov
Benzimidazole-2-amino DerivativesProtein Kinase CK1δATP-competitive inhibitionIC₅₀ = 98.6 nM mdpi.com
2-Aryl Benzimidazole DerivativesEGFR / HER2Blocks tyrosine phosphorylationPotently inhibits activity nih.gov
Benzimidazole-based DerivativesEGFR / BRAFV600EDual inhibitionSignificant antiproliferative activity mdpi.com

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and maintenance of cell shape. mdpi.com Their critical role in mitosis makes them an attractive target for anticancer drugs. Benzimidazole derivatives, particularly carbamates and hydrazones, are well-known inhibitors of tubulin polymerization. urfu.runih.gov

These compounds disrupt microtubule assembly, often by binding to the colchicine (B1669291) binding site on β-tubulin. urfu.runih.gov This interaction prevents the necessary conformational changes for tubulin dimers to polymerize into microtubules. nih.gov The consequence of this interference is a disruption of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. urfu.runih.gov The substitution pattern on the benzimidazole ring is critical for this activity; for instance, 1H-benzimidazol-2-yl hydrazones with specific hydroxy and methoxy (B1213986) phenyl moieties have demonstrated a marked ability to slow tubulin polymerization, comparable to the known inhibitor nocodazole (B1683961). nih.gov

Compound ClassTargetEffectReported Potency
1H-Benzimidazol-2-yl HydrazonesTubulin PolymerizationInhibition, elongation of nucleation phaseActivity comparable to nocodazole nih.gov
Benzimidazole Carboxamide DerivativesTubulin PolymerizationInhibition, G2/M cell cycle arrestIC₅₀ = 5.05 µM nih.gov
Benzimidazol-2-yl CarbamatesTubulin PolymerizationDisruption of microtubule assemblyCauses cell cycle arrest in G2/M phase urfu.ru
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Microtubule InhibitionInduces mitosis, G2-M phase arrestStrong cytotoxic effect nih.gov

Modulation of Intracellular Signaling Pathways (e.g., NF-κB Pathway)

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide range of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. nih.gov Aberrant NF-κB activation is a hallmark of many cancers and inflammatory diseases, where it promotes cell survival and resistance to therapy. dntb.gov.uanih.gov

Benzimidazole derivatives have been shown to modulate the NF-κB signaling pathway. nih.gov Studies in breast cancer cell lines have demonstrated that certain benzimidazole compounds can significantly inhibit NF-κB transcriptional activity. nih.gov This inhibition is particularly relevant as NF-κB can drive the progression to estrogen-independent tumor growth and contribute to an aggressive, invasive phenotype. nih.gov By repressing NF-κB, these compounds can limit tumor cell proliferation and potentially reverse drug resistance. dntb.gov.ua The mechanism of NF-κB inhibition can be linked to the regulation of upstream signaling components, such as those involved in inflammatory responses mediated by enzymes like aldo-keto reductase 1B1 (AKR1B1). nih.gov

Computational Chemistry Approaches in Benzimidazol 2 One Research

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a benzimidazol-2-one (B1210169) derivative, and its biological target, typically a protein or enzyme.

Analysis of Binding Affinity and Interaction Energies

Docking simulations provide estimates of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and the target. For instance, in a study on novel benzimidazole-derived acrylonitriles as potential anticancer agents, molecular docking was used to calculate the binding free energies of the compounds within the colchicine (B1669291) binding site of tubulin. The results showed a correlation between higher binding affinity and specific structural features of the benzimidazole (B57391) derivatives. mdpi.com Similarly, in the investigation of new 1,3-dihydro-2H-benzimidazol-2-one-based molecules as potential anticancer agents, molecular docking was employed to investigate the binding potential of the most active compound with its targets. pku.edu.cn

Prediction of Interactions with Wild-Type and Mutated Targets

Molecular docking can also be used to predict how mutations in a target protein might affect ligand binding. While specific examples for 5-isopropyl-1,3-dihydro-benzimidazol-2-one are unavailable, research on other small molecules demonstrates this capability. By creating a model of the mutated target, researchers can perform docking simulations to compare the binding affinity and interaction patterns of a ligand with both the wild-type and mutated proteins. This is crucial for understanding drug resistance and for designing next-generation inhibitors that are effective against mutated targets.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. aps.orgnih.gov These methods provide detailed information about electron distribution, molecular orbitals, and reactivity, which can be correlated with experimental observations. For example, DFT calculations have been used to evaluate the molecular geometry and electronic structure of newly synthesized 1,3-disubstituted benzimidazol-2-ones. mdpi.com In another study, DFT was used to analyze the electronic structure of mono-hydroxyflavone derivatives, providing insights into their antioxidant and antiviral potential. mdpi.com

Pharmacophore Modeling and Virtual Screening for Hit Identification and Lead Optimization

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a template in virtual screening to search large databases of chemical compounds for new molecules that match the model and are therefore likely to be active.

This approach is valuable for hit identification and lead optimization. For the benzimidazol-2-one class, a pharmacophore model could be developed based on a set of known active derivatives. This model would define the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions necessary for binding to a specific target. This model could then be used to screen for novel benzimidazol-2-one derivatives, potentially including this compound, that fit the pharmacophoric requirements and warrant further investigation.

In Silico Tools for Ligand Design and Rational Drug Discovery

The integration of various computational tools forms the basis of in silico ligand design and rational drug discovery. This process begins with identifying and validating a biological target. Computational methods are then used to design or identify lead compounds. For the benzimidazol-2-one scaffold, this could involve:

Structure-based drug design: Using the three-dimensional structure of a target protein, novel benzimidazol-2-one derivatives can be designed to fit optimally into the binding site.

Ligand-based drug design: When the target structure is unknown, a series of active benzimidazol-2-one molecules can be used to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. These models can then guide the design of new, more potent compounds.

Studies on various benzimidazole derivatives have successfully employed these in silico approaches to design and evaluate new therapeutic agents. nih.gov For example, the design of 5-(substituted phenyl)-2-aryl benzimidazole derivatives as SIRT1 activators was guided by QSAR models and further evaluated using molecular docking and dynamics simulations. nih.gov

While direct computational studies on This compound are not prominent in the reviewed literature, the extensive application of these computational methods to the broader benzimidazol-2-one family underscores their importance in modern medicinal chemistry and drug discovery.

Emerging Research Areas and Future Perspectives for 5 Isopropyl 1,3 Dihydro Benzimidazol 2 One

Rational Design and Synthesis of Novel 5-Isopropylated Benzimidazol-2-one (B1210169) Derivatives

The rational design of novel derivatives of 5-Isopropyl-1,3-dihydro-benzimidazol-2-one is a key strategy to expand its therapeutic potential. This approach involves the strategic modification of the lead compound to enhance its activity, selectivity, and pharmacokinetic profile. The synthesis of these new chemical entities often relies on established synthetic methodologies for the benzimidazol-2-one core, followed by specific modifications.

One common synthetic route to the benzimidazol-2-one scaffold involves the condensation of the corresponding o-phenylenediamine (B120857) with a carbonyl source like urea (B33335) or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govmdpi.com For 5-isopropylated derivatives, the starting material would be 4-isopropyl-1,2-phenylenediamine. Subsequent modifications can be introduced at the N1 and N3 positions of the benzimidazol-2-one ring. N-alkylation, for instance, can be achieved by reacting the parent compound with various alkyl halides under basic conditions. researchgate.net This allows for the introduction of a wide range of substituents, which can modulate the compound's properties.

Another approach involves the synthesis of more complex derivatives, such as hybrid molecules that combine the 5-isopropyl-benzimidazol-2-one scaffold with other pharmacologically active moieties. For example, the 1,3-dipolar cycloaddition reaction can be employed to introduce pyrazole (B372694) rings, which are known to possess antioxidant properties. nih.gov The design of such hybrids is often guided by the known biological activities of the individual components, with the aim of creating synergistic effects or multi-target agents. mdpi.com

The development of efficient and scalable synthetic methods, including the use of flow chemistry, is crucial for the generation of compound libraries for further biological evaluation. mdpi.com Flow chemistry offers advantages such as improved reaction control, higher yields, and enhanced safety, making it an attractive platform for the synthesis of novel 5-isopropylated benzimidazol-2-one derivatives. mdpi.com

Derivative TypeGeneral Synthetic StrategyPotential Therapeutic Application
N-Alkylated DerivativesReaction of this compound with alkyl halides. researchgate.netModulation of receptor binding and enzyme inhibition.
N-Acylated DerivativesReaction with acyl chlorides to introduce various acyl groups. researchgate.netAntimicrobial and antifungal agents. researchgate.net
Pyrazole Hybrids1,3-dipolar cycloaddition with nitrilimine derivatives. nih.govAntioxidant and anticancer agents. nih.gov
Spiroxindole Conjugates[3+2] cycloaddition reactions to create complex spirocyclic systems. mdpi.comInhibitors of protein-protein interactions, such as MDM2-p53. mdpi.com

Comprehensive Structure-Activity Relationship Exploration of the 5-Isopropyl Moiety

The C5 position of the benzimidazole (B57391) ring is a critical site for substitution, and modifications at this position can significantly impact biological activity. nih.gov The isopropyl group, being a small, branched alkyl group, introduces a specific steric and electronic profile. Its lipophilicity can enhance membrane permeability and influence binding to hydrophobic pockets in target proteins.

SAR studies would involve synthesizing a series of analogs where the 5-isopropyl group is replaced by other substituents with varying properties, such as:

Other Alkyl Groups: Comparing the activity of the 5-isopropyl derivative with analogs bearing methyl, ethyl, or tert-butyl groups would elucidate the effect of alkyl chain length and branching.

Electron-Withdrawing and Donating Groups: Introducing groups like nitro (-NO2) or amino (-NH2) at the 5-position would reveal the influence of electronic effects on activity. nih.gov

Halogens: The incorporation of fluorine, chlorine, or bromine can alter the compound's lipophilicity, metabolic stability, and binding interactions.

By comparing the biological activities of these analogs, researchers can build a comprehensive SAR model for the 5-position of the benzimidazol-2-one scaffold. This knowledge is invaluable for the rational design of more potent and selective compounds. For instance, studies on other benzimidazole derivatives have shown that substitution at the C5 position can modulate their anti-inflammatory activity by influencing their interaction with enzymes like cyclooxygenase (COX) and 5-lipoxygenase. nih.gov

Structural Modification at C5RationaleExpected Impact on Activity
Varying Alkyl Groups (e.g., methyl, tert-butyl)To probe the size and shape of the binding pocket.May increase or decrease binding affinity depending on the target.
Introduction of Halogens (e.g., F, Cl, Br)To modify lipophilicity and introduce potential halogen bonding interactions.Can enhance potency and improve pharmacokinetic properties.
Addition of Polar Groups (e.g., -OH, -NH2)To introduce hydrogen bonding capabilities. epa.govsigmaaldrich.comMay improve solubility and introduce new binding interactions.
Incorporation of Aromatic RingsTo explore π-π stacking interactions with the target protein.Could significantly enhance binding affinity.

Advanced Mechanistic Investigations into this compound Biological Interactions

Understanding the precise molecular mechanism by which this compound and its derivatives exert their biological effects is a critical area of future research. Advanced mechanistic studies aim to identify the specific cellular targets and pathways modulated by these compounds.

Benzimidazole-based compounds are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. researchgate.net The 5-isopropyl substituent can play a crucial role in determining the binding affinity and selectivity of these interactions. For example, in the context of anticancer activity, benzimidazole derivatives have been shown to inhibit key signaling proteins like EGFR and BRAFV600E. nih.gov Mechanistic studies would involve investigating whether 5-isopropylated analogs can also target these or other cancer-related proteins.

Techniques such as biochemical assays, cell-based assays, and proteomics can be employed to identify the molecular targets of these compounds. For instance, enzyme inhibition assays can determine if the compounds act as inhibitors of specific enzymes, while reporter gene assays can assess their impact on particular signaling pathways. Further investigations could explore the downstream effects of target engagement, such as the induction of apoptosis or cell cycle arrest in cancer cells. nih.gov

A key aspect of mechanistic studies is to elucidate how the 5-isopropyl group contributes to the binding interaction. This can be achieved through techniques like X-ray crystallography or cryo-electron microscopy, which can provide a detailed three-dimensional view of the compound bound to its target protein. This structural information is invaluable for understanding the molecular basis of activity and for guiding further lead optimization.

Application of State-of-the-Art Computational Methodologies for Targeted Compound Optimization

Computational methods are increasingly being used in drug discovery to accelerate the process of lead optimization. These in silico techniques can be applied to this compound and its derivatives to predict their properties and guide the design of improved compounds.

Molecular docking is a widely used computational technique that predicts the preferred binding orientation of a small molecule to its target protein. mdpi.com By docking a library of virtual 5-isopropylated benzimidazol-2-one derivatives into the active site of a known target, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. This approach has been successfully used to design benzimidazole-based inhibitors of targets such as MDM2. mdpi.com

Molecular dynamics (MD) simulations can provide further insights into the stability of the ligand-protein complex and the dynamics of their interaction over time. This can help to refine the binding mode predicted by docking and to identify key interactions that contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that can be used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

These computational approaches, when used in conjunction with experimental studies, can significantly streamline the drug discovery process, reducing the time and cost associated with the development of new therapeutic agents based on the this compound scaffold.

Integration with High-Throughput Screening Platforms for Novel Biological Activity Discovery

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov Integrating libraries of 5-isopropylated benzimidazol-2-one derivatives into HTS campaigns can lead to the discovery of novel therapeutic applications for this class of compounds.

HTS assays can be designed to screen for a wide range of biological activities, from enzyme inhibition and receptor binding to more complex cellular phenotypes such as cell viability, apoptosis, or the inhibition of microbial growth. nih.gov For example, a library of 5-isopropylated benzimidazol-2-one derivatives could be screened against a panel of cancer cell lines to identify compounds with potent antiproliferative activity. nih.gov Similarly, these compounds could be tested for their ability to inhibit the growth of pathogenic bacteria or fungi, or to modulate the activity of key inflammatory targets. researchgate.net

The results of HTS campaigns can provide valuable starting points for new drug discovery programs. "Hit" compounds identified in the primary screen can then be subjected to further characterization and optimization to develop them into lead candidates. The structural diversity that can be generated around the 5-isopropyl-benzimidazol-2-one core makes it an attractive scaffold for inclusion in HTS libraries.

The combination of rational design, SAR exploration, mechanistic studies, computational modeling, and HTS provides a comprehensive framework for unlocking the full therapeutic potential of this compound and its derivatives. Future research in these areas is likely to yield novel drug candidates for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Isopropyl-1,3-dihydro-benzimidazol-2-one, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves cyclization of substituted o-phenylenediamines with carbonyl-containing reagents. For example, in related benzimidazolone derivatives, a two-step protocol is employed: (1) condensation of 1,2-diaminobenzene derivatives with isopropyl isocyanate, followed by (2) cyclization under acidic or thermal conditions . Key parameters include solvent choice (e.g., ethanol or dioxane), temperature (80–120°C), and catalyst use (e.g., acetic acid for cyclization). Purity is ensured via recrystallization from ethanol/water mixtures.

Q. How can researchers characterize this compound to confirm its structure and purity?

  • Methodological Answer : Use a combination of techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and the isopropyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.8–3.2 ppm for CH) .
  • IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1700 cm1^{-1} and N-H stretches near 3200 cm1^{-1} .
  • Melting Point : Compare with literature values (e.g., analogs like 1,3-dihydro-2H-benzimidazol-2-one melt at ~300°C) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 205.1102 for C10H12N2O_{10}H_{12}N_2O) .

Q. What are the common substituent effects on the benzimidazolone core, and how do they influence physicochemical properties?

  • Methodological Answer : Substituents like isopropyl groups enhance lipophilicity (logP increases by ~1.5 units) and steric bulk, affecting solubility and binding affinity. For example, hydroxy-phenyl substituents (e.g., 2-hydroxyphenyl) introduce hydrogen-bonding sites, improving water solubility by ~20% in phosphate buffer . Quantitative structure-activity relationship (QSAR) models can predict these effects using software like COSMO-RS .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for benzimidazolone derivatives, such as overlapping NMR signals?

  • Methodological Answer : Use advanced NMR techniques:

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic protons by correlating 1H^1H-1H^1H couplings or 1H^1H-13C^{13}C correlations .
  • Variable Temperature NMR : Reduce signal broadening caused by slow conformational exchange (e.g., restricted rotation of the isopropyl group) by acquiring spectra at 40–60°C .
  • Deuterated Solvent Screening : Test solvents like DMSO-d6_6 or CDCl3_3 to shift residual proton peaks away from critical regions.

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to identify reactive sites (e.g., electrophilic C2 position) and frontier molecular orbitals (HOMO/LUMO gaps ~5 eV) .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways for functionalization .
  • pKa_a Prediction : Use software like MarvinSketch to estimate basicity (imidazole N-H pKa_a ~10–12) and guide reaction conditions .

Q. How can researchers address low solubility of this compound in aqueous media for biological assays?

  • Methodological Answer :

  • Salt Formation : Convert to a sodium salt via deprotonation with NaOH, improving solubility by >50% in PBS (pH 7.4) .
  • Co-Solvent Systems : Use DMSO:water (10–20% v/v) or cyclodextrin complexes (e.g., HP-β-CD at 10 mM) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) using emulsion-solvent evaporation, achieving sustained release over 48 hours .

Q. What strategies optimize reaction yields for functionalizing the benzimidazolone core without degrading the isopropyl group?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect reactive NH sites with Boc (tert-butoxycarbonyl) to prevent side reactions during alkylation/acylation .
  • Catalysis : Use Pd(OAc)2_2 for Suzuki-Miyaura coupling at C5/C6 positions, maintaining yields >75% under inert conditions .
  • Low-Temperature Reactions : Perform electrophilic substitutions (e.g., nitration) at 0–5°C to minimize decomposition .

Handling Data Contradictions

Q. How should researchers reconcile conflicting biological activity data for benzimidazolone derivatives across studies?

  • Methodological Answer :

  • Replicate Assays : Repeat experiments under standardized conditions (e.g., cell line: HEK293, assay buffer: HEPES pH 7.4) .
  • Meta-Analysis : Pool data from ≥3 independent studies using statistical tools (e.g., RevMan) to calculate weighted IC50_{50} values .
  • Structural Validation : Confirm compound identity via X-ray crystallography (CCDC deposition) to rule out isomerism or impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.